molecular formula C13H11N5O2 B14302953 9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 113613-75-5

9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B14302953
CAS No.: 113613-75-5
M. Wt: 269.26 g/mol
InChI Key: IMYLJSZSEZXTFX-UHFFFAOYSA-N
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Description

9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzylideneamino group attached to the purine ring system. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione typically involves the condensation of 1-methyl-3,9-dihydro-1H-purine-2,6-dione with benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzylideneamino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylideneamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also interfere with nucleic acid synthesis and protein function, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione is unique due to its specific structure, which combines the purine ring system with a benzylideneamino group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

113613-75-5

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

9-(benzylideneamino)-1-methyl-3H-purine-2,6-dione

InChI

InChI=1S/C13H11N5O2/c1-17-12(19)10-11(16-13(17)20)18(8-14-10)15-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,20)

InChI Key

IMYLJSZSEZXTFX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N(C=N2)N=CC3=CC=CC=C3

Origin of Product

United States

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